molecular formula C12H12FNOS B1442456 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250351-66-6

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B1442456
M. Wt: 237.3 g/mol
InChI Key: SDGQYIZTHINMLX-UHFFFAOYSA-N
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Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms) with one or more fluorine atoms attached. They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of transition metals as catalysts . For example, a review on the synthesis of antidepressant molecules discusses the role of metals like iron, nickel, and ruthenium in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can vary greatly depending on the specific compound. For example, the compound “(S)-1-(4-Fluorophenyl)ethan-1-ol” has a molecular formula of C8H9FO .


Chemical Reactions Analysis

The chemical reactions involving fluorophenyl compounds can be quite diverse, depending on the specific compound and the conditions. Some compounds may undergo reactions with amines to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can vary greatly depending on the specific compound. For example, the compound “2-fluoro-1-(4-fluorophenyl)ethan-1-ol” has a molecular weight of 140.16 g/mol .

Scientific Research Applications

Structural Characterization and Synthesis

Compounds closely related to 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol have been synthesized and structurally characterized, showing potential in the field of crystallography and material science. For example, isostructural compounds with intricate molecular structures involving fluorophenyl groups have been successfully synthesized and their structural parameters determined through methods like single crystal diffraction, indicating the compound's relevance in structural chemistry (Kariuki et al., 2021).

Antioxidant Potential and QSAR Analysis

Derivatives of similar compounds have been subjected to QSAR-analysis to evaluate their potential as antioxidants. The study involved the synthesis of new derivatives and their subsequent analysis to predict antioxidant activities based on molecular structure parameters. This research underscores the compound's significance in the field of antioxidant research and its potential in therapeutic applications (І. Drapak et al., 2019).

Antimicrobial and Antifungal Activities

Compounds structurally similar to 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol have been synthesized and evaluated for their antimicrobial and antifungal properties. Such studies have shown promising results against various microbial strains, indicating the potential medicinal applications of these compounds. Notably, some derivatives exhibited substantial antimicrobial activity, suggesting their utility in developing treatments for microbial infections (Jagadale et al., 2020).

Safety And Hazards

The safety and hazards associated with fluorophenyl compounds can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research on fluorophenyl compounds are likely to involve the development of new synthesis methods and the exploration of new applications, particularly in the fields of medicine and agriculture .

properties

IUPAC Name

1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQYIZTHINMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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